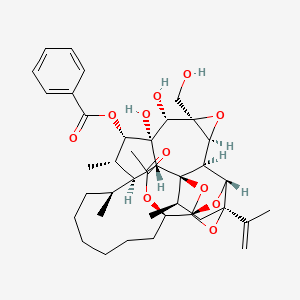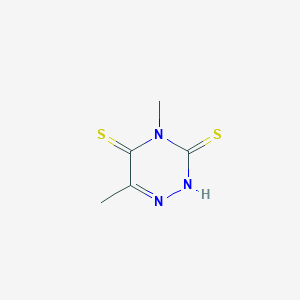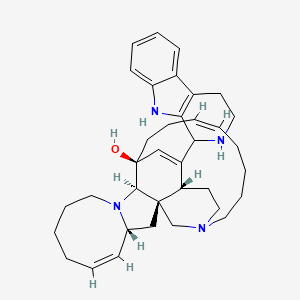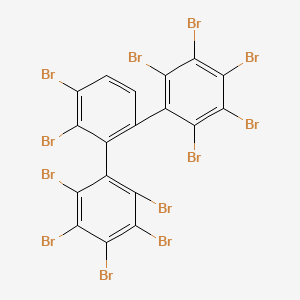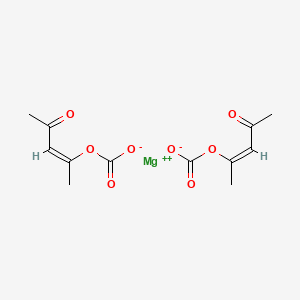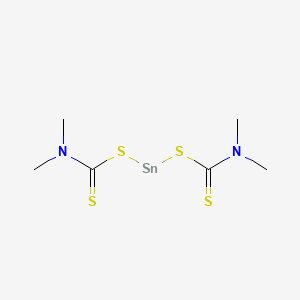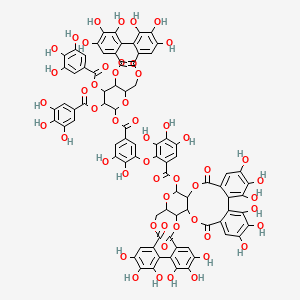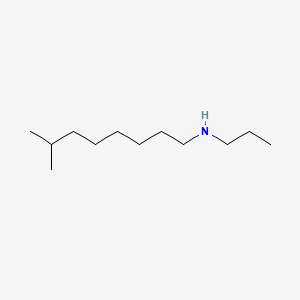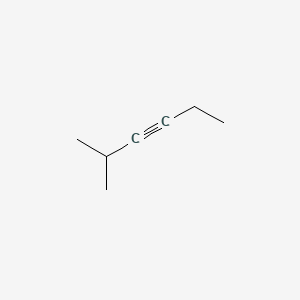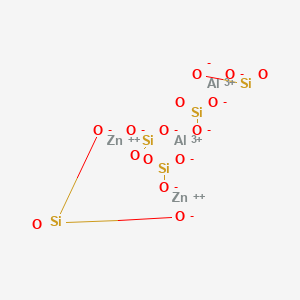
Silicic acid, aluminum zinc salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicic acid, aluminum zinc salt is a compound that combines silicic acid with aluminum and zinc ions. Silicic acid itself is a weak acid containing silicon, oxygen, and hydrogen, and it is often found in aqueous solutions. The combination with aluminum and zinc creates a unique compound with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Silicic acid, aluminum zinc salt can be synthesized through the reaction of silicic acid with aluminum and zinc salts. One common method involves the use of water glass (sodium metasilicate) as a source of silicic acid. The silicic acid is extracted using tetrahydrofuran (THF) and then reacted with aluminum and zinc salts under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the condensation of silicic acid in the presence of aluminum and zinc ions. This process can be carried out using various solvents and catalysts to achieve the desired product with high purity and yield .
化学反応の分析
Types of Reactions
Silicic acid, aluminum zinc salt undergoes various chemical reactions, including:
Condensation Reactions: Silicic acid can condense to form polysilicates, which can further react with aluminum and zinc ions to form the desired compound.
Neutralization Reactions: The compound can react with acids and bases, leading to the formation of different salts and water.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Acids: Hydrochloric acid, sulfuric acid
Bases: Sodium hydroxide, potassium hydroxide
Solvents: Tetrahydrofuran (THF), water
Major Products Formed
The major products formed from the reactions of this compound include various silicates, aluminates, and zincates, depending on the reaction conditions and reagents used .
科学的研究の応用
Silicic acid, aluminum zinc salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in biomineralization and its potential use in biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, including ceramics and composites.
作用機序
The mechanism of action of silicic acid, aluminum zinc salt involves the interaction of silicic acid with aluminum and zinc ions to form a stable compound. The molecular targets and pathways involved include the formation of silicate, aluminate, and zincate structures through condensation and neutralization reactions .
類似化合物との比較
Similar Compounds
Orthosilicic Acid: A simpler form of silicic acid with the formula H₄SiO₄.
Metasilicic Acid: Another form of silicic acid with the formula H₂SiO₃.
Disilicic Acid: A more complex form of silicic acid with the formula H₂Si₂O₅.
Uniqueness
Silicic acid, aluminum zinc salt is unique due to its combination of silicic acid with both aluminum and zinc ions. This combination imparts distinct properties and applications that are not found in other similar compounds. The presence of aluminum and zinc ions enhances the compound’s stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
52488-90-1 |
|---|---|
分子式 |
Al2O15Si5Zn2 |
分子量 |
565.1 g/mol |
IUPAC名 |
dialuminum;dizinc;dioxido(oxo)silane |
InChI |
InChI=1S/2Al.5O3Si.2Zn/c;;5*1-4(2)3;;/q2*+3;5*-2;2*+2 |
InChIキー |
JLZWWDXHIRNEIM-UHFFFAOYSA-N |
正規SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Zn+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


